An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0)
An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0)
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, halogenated and trifluoromethyl-substituted anilines stand out as exceptionally valuable synthetic intermediates. Their utility stems from the unique electronic properties conferred by these substituents, which can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, a highly functionalized building block with significant potential for the synthesis of complex, high-value molecules.
The strategic arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline scaffold creates a molecule with multiple, distinct reaction handles. The bromine atom is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, while the amino group can be readily derivatized. The fluorine and trifluoromethyl groups, both potent electron-withdrawing groups, modulate the reactivity of the aromatic ring and can enhance the pharmacological properties of downstream products. This guide will delve into the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key properties of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 159329-03-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄BrF₄N | [1] |
| Molecular Weight | 258.01 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| SMILES | BrC1=C(C(=C(N)C=C1)F)C(F)(F)F | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Proposed Synthesis Pathway
The directing effects of the substituents on the precursor's aromatic ring are paramount in determining the regioselectivity of the bromination reaction. The amino (-NH₂) group is a powerful activating and ortho-, para-directing group. The fluoro (-F) and trifluoromethyl (-CF₃) groups are deactivating, with the fluoro group being a weak ortho-, para-director and the trifluoromethyl group being a strong meta-director. In this case, the directing power of the amino group is expected to dominate, favoring substitution at the positions ortho and para to it. The position para to the amino group (C4) is the most sterically accessible and electronically favored, leading to the desired product.
A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS), often used in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]
Experimental Protocol: Regioselective Bromination
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are predicted:
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The -NH₂ protons will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms. The chemical shifts will be influenced by the attached atoms (Br, F, N, and the CF₃ group).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom attached to the ring and another for the -CF₃ group.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Reactivity Profile: A Tale of Three Functional Groups
The synthetic utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is largely dictated by the reactivity of its three key functional moieties: the bromo group, the amino group, and the electron-deficient aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is weaker than a C-Cl bond, making brominated compounds generally more reactive in the rate-limiting oxidative addition step of many palladium-catalyzed reactions.[7] This allows for milder reaction conditions and often higher yields. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
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Heck Reaction: Reaction with alkenes.
Caption: Key reaction pathways for the title compound.
Amino Group Derivatization
The primary amino group is a nucleophile and can be readily derivatized through various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.
The presence of the electron-withdrawing fluoro and trifluoromethyl groups will decrease the nucleophilicity of the amino group compared to aniline itself, potentially requiring slightly more forcing conditions for these transformations.
Potential Applications in Drug Discovery and Agrochemicals
Trifluoromethylated anilines are privileged scaffolds in medicinal chemistry and agrochemical research.[8] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa.[8]
While direct applications of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline are not yet widely reported, its isomers are key intermediates in the synthesis of important pharmaceuticals. For example, 4-bromo-3-(trifluoromethyl)aniline is a building block for the prostate cancer drug Enzalutamide and the multiple sclerosis drug Siponimod .[8] This strongly suggests that the title compound is a highly valuable precursor for the synthesis of novel bioactive molecules. The unique substitution pattern, particularly the addition of the 2-fluoro group, could be exploited to fine-tune the steric and electronic properties of drug candidates, potentially leading to improved efficacy or selectivity.
Furthermore, various substituted trifluoromethyl anilines have demonstrated significant antimicrobial and antibiofilm properties, highlighting their potential in developing new agents to combat bacterial infections.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. However, based on the data for structurally similar compounds like 4-Bromo-2-(trifluoromethyl)aniline and 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline, this compound should be handled with care as it is expected to be harmful and an irritant.[10][11][12]
| Hazard Information (Inferred) | Precautionary Measures (Inferred) |
| Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[10][11] |
| Signal Word: Warning/Danger | Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11] |
| Personal Protective Equipment (PPE): | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), protective clothing, and a respirator with an appropriate filter if ventilation is inadequate.[10][11] |
| Storage: | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10][11] |
Disclaimer: The safety and handling information provided is inferred from related compounds. Always consult a specific and verified Safety Data Sheet (SDS) for the compound before handling and perform a thorough risk assessment.
Conclusion
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a synthetically versatile building block with considerable potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. While detailed studies on this specific isomer are emerging, the established importance of its analogues in the synthesis of blockbuster drugs underscores its value. The insights and protocols outlined in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this promising compound in their research and development endeavors.
References
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AA Blocks. (n.d.). 159329-03-0 | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
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PubMed Central. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]
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